
Methyl 2-bromoisovalerate
Overview
Description
Methyl 2-bromoisovalerate (CAS 26330-51-8) is a brominated ester with the molecular formula C₆H₁₁BrO₂ and a molecular weight of 195.05 g/mol . Its IUPAC name is methyl 2-bromo-3-methylbutanoate, indicating a four-carbon butanoate backbone substituted with a bromine atom at position 2 and a methyl group at position 3. This compound is a colorless liquid with a boiling point of 173°C, a density of 1.345 g/cm³, and a flash point of 60.8°C . It is primarily used as an organic synthesis intermediate and refrigerant, highlighting its role in industrial and laboratory settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromoisovalerate can be synthesized through the bromination of methyl isovalerate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. The compound is typically purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromoisovalerate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2-).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the compound to form carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone at room temperature.
Reduction: Conducted in anhydrous conditions using solvents like ether or tetrahydrofuran (THF).
Oxidation: Performed in aqueous or organic solvents under controlled temperature conditions.
Major Products Formed
Nucleophilic Substitution: Produces various substituted esters or amines depending on the nucleophile used.
Reduction: Yields the corresponding alcohol, methyl 2-hydroxyisovalerate.
Oxidation: Forms carboxylic acids such as 2-bromo-3-methylbutanoic acid.
Scientific Research Applications
Methyl 2-bromoisovalerate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways involving esterases and lipases.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of methyl 2-bromoisovalerate involves its reactivity as an alkylating agent. The bromine atom in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This property allows the compound to participate in various substitution reactions, forming new carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .
Comparison with Similar Compounds
Methyl 2-bromoisovalerate belongs to a family of brominated esters. Below is a detailed comparison with structurally and functionally related compounds:
Ethyl 2-Bromoisovalerate
- CAS No.: 609-12-1
- Molecular Formula : C₇H₁₃BrO₂
- Molecular Weight : 209.08 g/mol
- Physical Properties :
- Applications: Like its methyl counterpart, it serves as a synthetic intermediate, though specific applications are less documented.
- Safety : Classified under UN 3265 (corrosive) with handling precautions required .
Methyl 2-Bromoisobutyrate
- CAS No.: 23426-63-6
- Molecular Formula : C₅H₉BrO₂
- Molecular Weight : 181.03 g/mol
- Structural Difference: Features a three-carbon propanoate backbone with bromine and methyl groups at position 2 (2-bromo-2-methylpropanoate). This shorter chain reduces steric hindrance compared to isovalerate derivatives.
- Applications : Used in polymer chemistry as an initiator for atom transfer radical polymerization (ATRP) .
Ethyl 2-Bromoisobutyrate
- CAS No.: 600-00-0
- Molecular Formula : C₆H₁₁BrO₂
- Molecular Weight : 195.05 g/mol
- Applications : A key reagent in pharmaceutical bromination reactions , particularly for synthesizing brominated intermediates .
Data Table: Comparative Analysis
Key Research Findings
Structural Impact on Reactivity :
- The ethyl ester group in ethyl 2-bromoisovalerate increases its molecular weight and boiling point compared to the methyl derivative, making it less volatile but more suitable for high-temperature reactions .
- Branching differences (e.g., isovalerate vs. isobutyrate) influence steric effects, with isobutyrate derivatives (e.g., methyl 2-bromoisobutyrate) being more reactive in ATRP due to reduced steric hindrance .
Safety and Handling :
- This compound has a high hazard rating (per its MSDS), requiring stringent safety protocols .
- Ethyl 2-bromoisovalerate’s UN 3265 classification underscores its corrosivity, necessitating specialized storage .
Industrial Relevance :
- Ethyl 2-bromoisobutyrate’s role in pharmaceutical manufacturing highlights the importance of brominated esters in drug development, particularly for introducing bromine into complex molecules .
Biological Activity
Methyl 2-bromoisovalerate is an organic compound that has garnered attention for its potential applications in various fields, particularly in pharmaceuticals and biocatalysis. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant case studies.
This compound has the following chemical properties:
- Molecular Formula : C₇H₁₃BrO₂
- Molecular Weight : 209.09 g/mol
- Appearance : Colorless liquid
- Boiling Point : Approximately 186°C
- Density : 1.276 g/cm³
- Solubility : Soluble in organic solvents, limited information on water solubility.
Synthesis and Derivatives
This compound is synthesized through various methods, often involving the bromination of isovaleric acid derivatives. Its bromine atom makes it a reactive intermediate in organic synthesis, allowing for the creation of diverse compounds by substitution reactions.
Synthesis Methods
Method | Description |
---|---|
Bromination | Direct bromination of isovaleric acid or its esters. |
Esterification | Reaction of isovaleric acid with methyl alcohol in the presence of a catalyst. |
Biological Activity
The biological activity of this compound primarily stems from its role as a chiral building block in drug synthesis and its interactions with biological systems.
Enzymatic Activity
Recent studies have highlighted the use of lipases for the resolution of racemic mixtures containing this compound. For example, a novel lipase derived from Aspergillus oryzae exhibited high stereoselectivity towards (R,S)-ethyl 2-bromoisovalerate, achieving enantiomeric excess values exceeding 98% during enzymatic reactions. This demonstrates the compound's potential in biocatalysis for producing enantiomerically pure compounds used in pharmaceuticals .
Case Studies
-
Pharmaceutical Applications :
- This compound serves as an intermediate in the synthesis of various pharmaceuticals, including anticonvulsants and anti-inflammatory drugs. Its chiral nature allows for the production of specific enantiomers that exhibit desired therapeutic effects.
- Biocatalytic Processes :
While specific mechanisms of action for this compound in biological systems are not extensively documented, its reactivity as an electrophile suggests potential interactions with nucleophiles in biological molecules, influencing enzyme activities or metabolic pathways.
Q & A
Q. Basic: What are the optimal synthetic routes for Methyl 2-bromoisovalerate, and how do reaction conditions influence yield?
This compound is typically synthesized via nucleophilic substitution or esterification. For example, microwave-assisted alkylation under controlled temperatures (e.g., 150°C) with a tertiary amine base like diisopropylethylamine (DIPEA) in methanol can achieve high yields (~87%) . Key factors include solvent polarity (e.g., THF vs. ethanol), reaction time, and stoichiometry of the brominating agent. Lower temperatures (e.g., 0°C) may reduce side reactions like elimination, as seen in analogous ethyl ester syntheses .
Q. Basic: What purification methods are effective for isolating this compound from reaction mixtures?
Common methods include:
- Distillation : Effective for separating volatile esters, but limited by thermal stability.
- Column Chromatography : Silica gel with hexane/ethyl acetate gradients resolves brominated esters from unreacted precursors.
- Chiral Chromatography : Critical for isolating enantiomers, yielding 36–48% enantiomeric excess in related compounds .
Post-purification, NMR and GC-MS validate purity .
Q. Basic: How can researchers characterize the structural and chemical purity of this compound?
- NMR Spectroscopy : H and C NMR identify characteristic peaks (e.g., methyl groups at δ 1.0–1.5 ppm, ester carbonyl at δ 170–175 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H] at m/z 195.0 for CHBrO) .
- HPLC : Reverse-phase C18 columns with UV detection (210–220 nm) assess purity (>98%) using pharmaceutical-grade reference standards .
Q. Advanced: How does stereochemistry at the α-carbon impact reactivity in downstream applications?
The bromine atom’s position in this compound influences nucleophilic substitution pathways. For example, chiral chromatography reveals that the (R)-enantiomer reacts 20% faster in SN2 reactions with lithium amides compared to the (S)-form, likely due to steric hindrance from the methyl branch . Researchers must optimize chiral catalysts (e.g., L-Selectride) to control stereoselectivity in pharmaceutical intermediates .
Q. Advanced: What are the stability challenges of this compound under varying storage and reaction conditions?
- Thermal Degradation : Prolonged heating above 80°C may lead to HBr elimination, forming undesired alkenes.
- Hydrolysis : Susceptibility to aqueous conditions necessitates anhydrous storage (e.g., molecular sieves) .
- Light Sensitivity : Brominated esters degrade under UV exposure; amber vials and inert atmospheres (N) are recommended .
Q. Advanced: How is this compound utilized in synthesizing chiral pharmaceutical intermediates?
This compound serves as a key alkylating agent in drug candidates. For instance, in AMG 221 synthesis, it introduces a brominated side chain via microwave-assisted coupling, followed by chiral reduction (L-Selectride, THF, −78°C) to achieve >85% diastereomeric excess . Contaminants like unreacted bromide must be monitored via LC-MS to meet impurity thresholds (<0.1%) per ICH guidelines .
Q. Advanced: How do researchers reconcile contradictory data on reaction yields or stereochemical outcomes across studies?
Discrepancies often arise from:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity but promote racemization.
- Catalyst Loading : Excess DIPEA (2.5 eq.) in ethyl ester syntheses improves yields but reduces enantiopurity .
Methodological validation via DOE (Design of Experiments) and cross-referencing with certified reference materials (e.g., LGC Standards) mitigates variability .
Properties
IUPAC Name |
methyl 2-bromo-3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-4(2)5(7)6(8)9-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDTYRDFEIGXNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40281558 | |
Record name | Methyl 2-bromoisovalerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40281558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26330-51-8 | |
Record name | 26330-51-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21975 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2-bromoisovalerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40281558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-bromo-3-methylbutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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